Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
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Overview
Description
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound that features a butyl ester linked to a phenolic group substituted with a tert-butyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- tert-Butyl acetate
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
This compound is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of antioxidant and stabilizing properties, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
75631-51-5 |
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Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
butyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C16H24O3S/c1-5-6-9-19-15(18)11-20-14-10-12(16(2,3)4)7-8-13(14)17/h7-8,10,17H,5-6,9,11H2,1-4H3 |
InChI Key |
WXPJUJZYFYVHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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